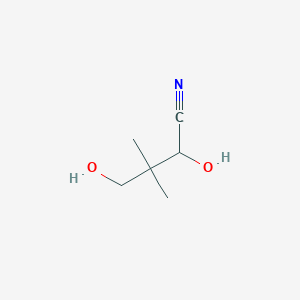
2,4-Dihydroxy-3,3-dimethylbutyronitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dihydroxy-3,3-dimethylbutyronitrile, also known as DDN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a key intermediate in the synthesis of several important chemicals and has been found to exhibit several unique biochemical and physiological effects.
Applications De Recherche Scientifique
2,4-Dihydroxy-3,3-dimethylbutyronitrile has several potential applications in scientific research. It is used as a key intermediate in the synthesis of several important chemicals, including the anti-cancer drug 6-thioguanine. 2,4-Dihydroxy-3,3-dimethylbutyronitrile has also been found to exhibit anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various diseases.
Mécanisme D'action
The mechanism of action of 2,4-Dihydroxy-3,3-dimethylbutyronitrile is not fully understood. However, it has been suggested that 2,4-Dihydroxy-3,3-dimethylbutyronitrile may exert its effects by modulating the activity of several key enzymes and signaling pathways in the body.
Effets Biochimiques Et Physiologiques
2,4-Dihydroxy-3,3-dimethylbutyronitrile has been found to exhibit several unique biochemical and physiological effects. It has been shown to inhibit the activity of several key enzymes involved in inflammation and oxidative stress. 2,4-Dihydroxy-3,3-dimethylbutyronitrile has also been found to exhibit anti-cancer properties by inducing apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
2,4-Dihydroxy-3,3-dimethylbutyronitrile has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity level. However, 2,4-Dihydroxy-3,3-dimethylbutyronitrile is highly reactive and can be difficult to handle, which may limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on 2,4-Dihydroxy-3,3-dimethylbutyronitrile. One area of interest is the development of new synthetic methods for 2,4-Dihydroxy-3,3-dimethylbutyronitrile that are more efficient and cost-effective. Another area of interest is the investigation of the anti-cancer properties of 2,4-Dihydroxy-3,3-dimethylbutyronitrile and its potential as a cancer therapeutic. Additionally, the potential use of 2,4-Dihydroxy-3,3-dimethylbutyronitrile as an anti-inflammatory and anti-oxidant agent in the treatment of various diseases warrants further investigation.
Conclusion
In conclusion, 2,4-Dihydroxy-3,3-dimethylbutyronitrile is a chemical compound that has several potential applications in scientific research. It is used as a key intermediate in the synthesis of several important chemicals and has been found to exhibit several unique biochemical and physiological effects. While there are still many aspects of 2,4-Dihydroxy-3,3-dimethylbutyronitrile that are not fully understood, continued research on this compound may lead to the development of new treatments for various diseases.
Méthodes De Synthèse
2,4-Dihydroxy-3,3-dimethylbutyronitrile can be synthesized using several methods. One of the most commonly used methods involves the reaction of 2,4-dihydroxy-3,3-dimethylbutyric acid with thionyl chloride, followed by the addition of sodium cyanide. The resulting product is then hydrolyzed to obtain 2,4-Dihydroxy-3,3-dimethylbutyronitrile.
Propriétés
Numéro CAS |
10232-92-5 |
|---|---|
Nom du produit |
2,4-Dihydroxy-3,3-dimethylbutyronitrile |
Formule moléculaire |
C6H11NO2 |
Poids moléculaire |
129.16 g/mol |
Nom IUPAC |
2,4-dihydroxy-3,3-dimethylbutanenitrile |
InChI |
InChI=1S/C6H11NO2/c1-6(2,4-8)5(9)3-7/h5,8-9H,4H2,1-2H3 |
Clé InChI |
YRISILVEKHMLPL-UHFFFAOYSA-N |
SMILES |
CC(C)(CO)C(C#N)O |
SMILES canonique |
CC(C)(CO)C(C#N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



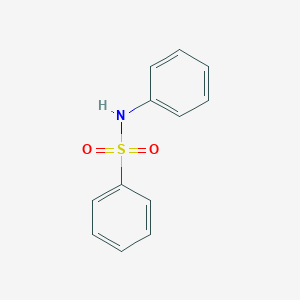
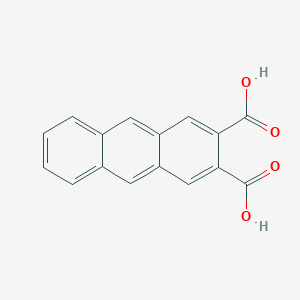
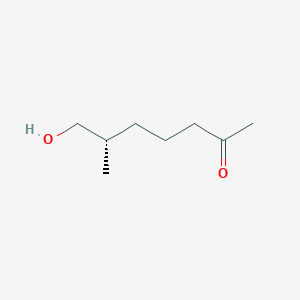
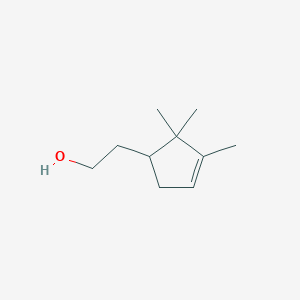
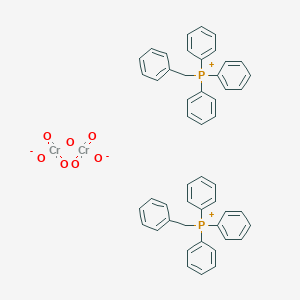
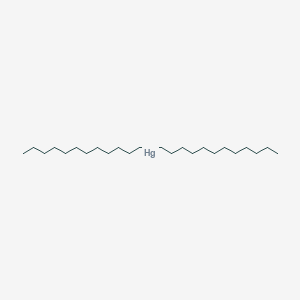
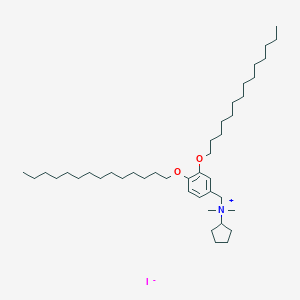
![7-(Bromomethyl)benzo[b]thiophene](/img/structure/B157801.png)
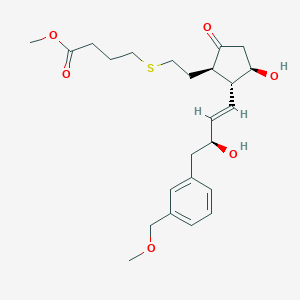
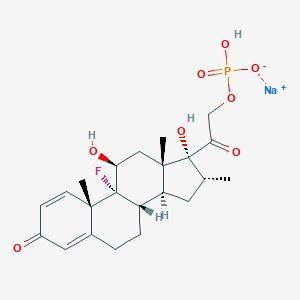
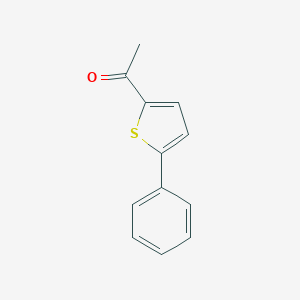
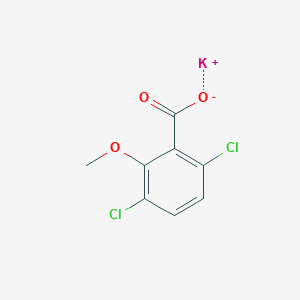
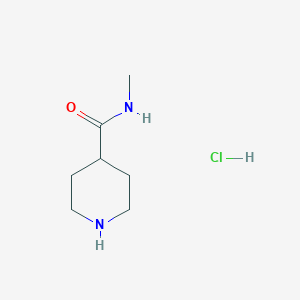
![Methyl 4-[2-[(2-nonylcyclopropyl)methyl]cyclopropyl]butanoate](/img/structure/B157819.png)